
(3R,4S)-4-Methoxypyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The (3R,4S) configuration indicates the specific stereochemistry of the compound, which can significantly influence its biological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol can be achieved through various methods. One common approach involves the use of lipase-mediated resolution protocols. For instance, a chemoenzymatic synthesis method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials .
Industrial Production Methods: Industrial production of this compound often involves multi-step enzyme catalysis. Enzymes such as aldolases are used for stereoselective carbon-carbon bond formation, which is a crucial step in the synthesis of this compound . The use of recombinant DNA technologies has also paved the way for improved catalysts and broader application scopes.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4S)-4-Methoxypyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(3R,4S)-4-Methoxypyrrolidin-3-ol has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a chiral ligand in asymmetric synthesis and catalysisIndustrially, it is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (3R,4S)-4-Methoxypyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to (3R,4S)-4-Methoxypyrrolidin-3-ol include other pyrrolidines such as (3R,4S)-4-Methyl-3-hexanol and (3S,4R)-4-Methyl-3-hexanol. These compounds share similar structural features and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of a methoxy group.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(3R,4S)-4-methoxypyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
NLVZYRDCKUFONR-UHNVWZDZSA-N |
SMILES isomérique |
CO[C@H]1CNC[C@H]1O |
SMILES canonique |
COC1CNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
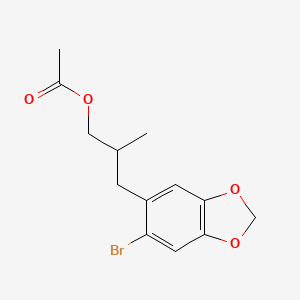
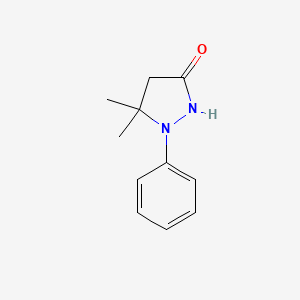
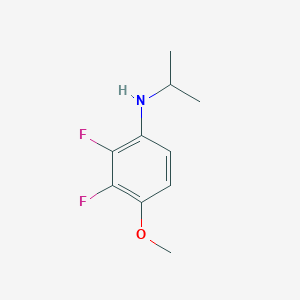
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
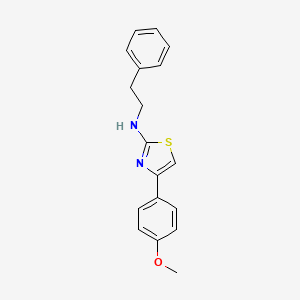
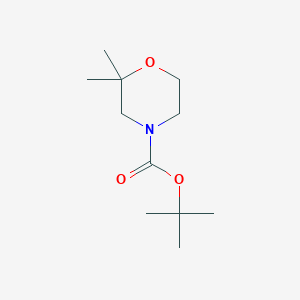

![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
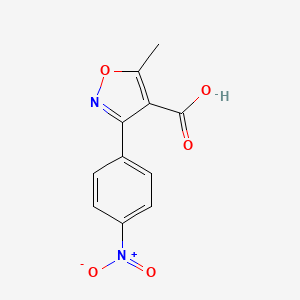

![((3aS,5S,6aR)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11768898.png)
![trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)

